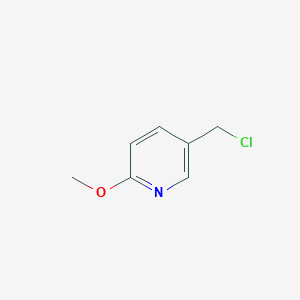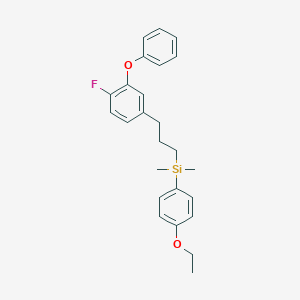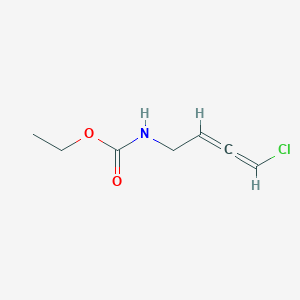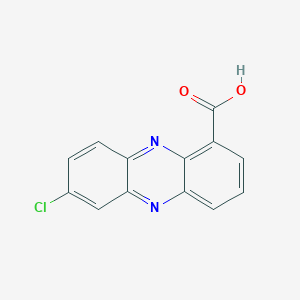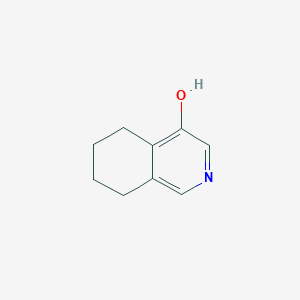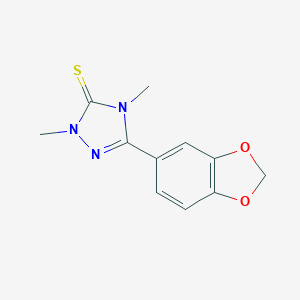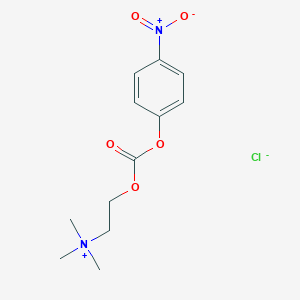
4-Nitrophenyl N-trimethylammonioethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl N-trimethylammonioethyl carbonate (NAC) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a quaternary ammonium salt that is widely used as a reagent in various chemical reactions.
Wirkmechanismus
4-Nitrophenyl N-trimethylammonioethyl carbonate acts as a carbonylating agent in various chemical reactions. It reacts with nucleophiles such as amines, thiols, and alcohols to form carbamates, thiocarbamates, and carbonate esters, respectively. The reaction mechanism involves the formation of an intermediate that undergoes a nucleophilic attack by the nucleophile, leading to the formation of the final product.
Biochemische Und Physiologische Effekte
4-Nitrophenyl N-trimethylammonioethyl carbonate has no known biochemical or physiological effects. It is considered to be a relatively safe compound when handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Nitrophenyl N-trimethylammonioethyl carbonate in lab experiments is its high reactivity. It reacts readily with various nucleophiles, making it a useful reagent in many chemical reactions. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of 4-Nitrophenyl N-trimethylammonioethyl carbonate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. 4-Nitrophenyl N-trimethylammonioethyl carbonate can also be used in the development of new enzyme assays and protein analysis methods. Furthermore, it can be used in the analysis of complex biological samples, such as blood and urine.
Conclusion
In conclusion, 4-Nitrophenyl N-trimethylammonioethyl carbonate is a useful reagent in many chemical reactions and has a wide range of scientific research applications. Its high reactivity makes it a valuable tool in the synthesis of various organic compounds and in the analysis of enzymes and proteins. Further research is needed to explore the full potential of 4-Nitrophenyl N-trimethylammonioethyl carbonate in scientific research.
Synthesemethoden
4-Nitrophenyl N-trimethylammonioethyl carbonate can be synthesized by reacting 4-nitrophenol with trimethylamine in the presence of ethyl chloroformate. The reaction takes place at room temperature and yields 4-Nitrophenyl N-trimethylammonioethyl carbonate as a white crystalline solid. The overall reaction can be represented as follows:
4-nitrophenol + trimethylamine + ethyl chloroformate → 4-Nitrophenyl N-trimethylammonioethyl carbonate + ethyl alcohol + hydrogen chloride
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl N-trimethylammonioethyl carbonate has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. 4-Nitrophenyl N-trimethylammonioethyl carbonate is also used in the determination of enzyme activity and protein concentration. Furthermore, it is used in the analysis of amino acids and peptides.
Eigenschaften
CAS-Nummer |
104407-34-3 |
|---|---|
Produktname |
4-Nitrophenyl N-trimethylammonioethyl carbonate |
Molekularformel |
C12H17ClN2O5 |
Molekulargewicht |
304.72 g/mol |
IUPAC-Name |
trimethyl-[2-(4-nitrophenoxy)carbonyloxyethyl]azanium;chloride |
InChI |
InChI=1S/C12H17N2O5.ClH/c1-14(2,3)8-9-18-12(15)19-11-6-4-10(5-7-11)13(16)17;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XIPRCCIULKVREJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Synonyme |
4-nitrophenyl N-trimethylammonioethyl carbonate p-nitrophenyl N-trimethylammonioethyl carbonate p-nitrophenyl-TMA-carbonate p-nitrophenyl-TMA-carbonate chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



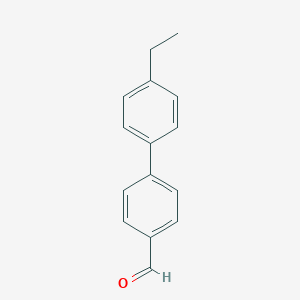
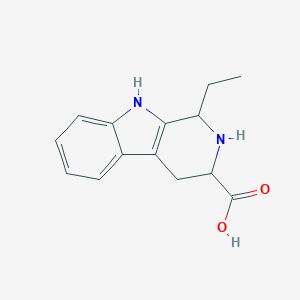
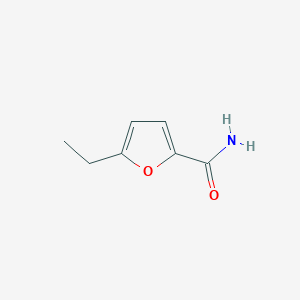
![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
